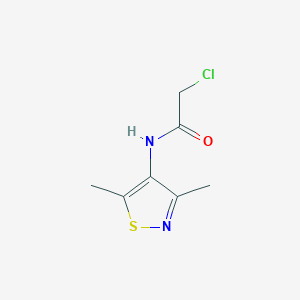
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents
Preparation Methods
The synthesis of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The compound can form condensation products with other amines or thiols.
Common reagents used in these reactions include thiourea, chloroacetyl chloride, and various bases and solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
87675-75-0 |
|---|---|
Molecular Formula |
C7H9ClN2OS |
Molecular Weight |
204.68 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9ClN2OS/c1-4-7(5(2)12-10-4)9-6(11)3-8/h3H2,1-2H3,(H,9,11) |
InChI Key |
CLIHSCBQDLUZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
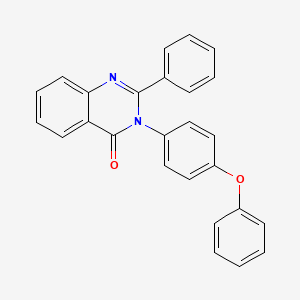

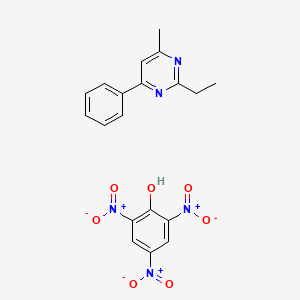


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
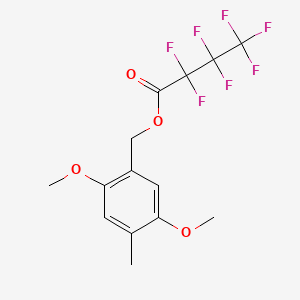
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
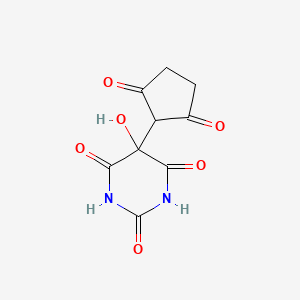

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
